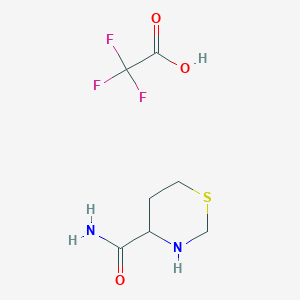

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a thiazinane ring, which is a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, and a carboxamide group. The presence of trifluoroacetic acid adds to its chemical reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid typically involves the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment. This reaction forms substituted thiazinane carboxylic acids . The reaction conditions often include the use of gas chromatography–mass spectrometry (GC–MS) for identification and quantification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,3-Thiazinane-4-carboxamide derivatives have been investigated for their potential therapeutic effects. The thiazine structure is known for its ability to interact with biological macromolecules, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazinane derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as antimicrobial agents .

Enzyme Inhibition Studies

The compound has been used to study enzyme mechanisms due to its ability to form stable complexes with target enzymes.

Case Study: Nitric Oxide Synthase Inhibition

Research demonstrated that thiazinane derivatives could inhibit nitric oxide synthase activity, which is crucial in regulating blood pressure and inflammation. This inhibition was linked to the structural features of the thiazine ring .

Synthesis of Complex Organic Molecules

As a versatile building block, 1,3-thiazinane-4-carboxamide serves as an intermediate in the synthesis of more complex organic compounds.

Case Study: Peptide Synthesis

The compound has been employed in peptide synthesis as a protecting group for amines. Its removal under acidic conditions allows for the formation of free amines necessary for further reactions .

The biological activity of 1,3-thiazinane-4-carboxamide can be attributed to several mechanisms:

- Interaction with Neurotransmitter Systems : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

- Anticancer Properties : Thiazine derivatives have shown promise in inhibiting tumor growth through modulation of cell signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Wirkmechanismus

The mechanism of action of 1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid involves its reactivity towards aldehydes in an aqueous environment. This reactivity leads to the formation of substituted thiazinane carboxylic acids, which can reduce the levels of toxic homocysteine and its thiolactone in biofluids . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to interact with aldehydes is a key aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Thiazinane-4-carboxylic acid hydrochloride: This compound shares the thiazinane ring structure but differs in its functional groups.

Thiazolidine-2-carboxylic acid: Another heterocyclic compound with a similar ring structure but different substituents.

2-(4-Pyrimidinyl)-1,3-thiazole-4-carboxylic acid: A thiazole derivative with similar chemical properties.

Uniqueness

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is unique due to the presence of both the thiazinane ring and the trifluoroacetic acid group. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.

Biologische Aktivität

1,3-Thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid is a heterocyclic compound characterized by a thiazinane ring and a trifluoroacetic acid group. Its unique structure contributes to its diverse biological activities and potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.

Chemical Structure

- Chemical Formula : C₇H₈F₃N₃O₂S

- CAS Number : 2378501-24-5

The compound's thiazinane ring comprises sulfur and nitrogen atoms, which enhance its reactivity and stability. The trifluoroacetic acid moiety increases its solubility and alters its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with homocysteine (Hcy) and its thiolactone (HTL). These interactions lead to the formation of substituted thiazinane carboxylic acids in vivo, which can reduce toxic levels of homocysteine in biological fluids. Elevated homocysteine levels are associated with cardiovascular diseases and neurodegenerative disorders .

Research Findings

- Homocysteine Interaction : The compound has been shown to react with formaldehyde in aqueous environments, forming stable thiazinane derivatives. This reaction is significant because it suggests potential therapeutic applications in managing elevated homocysteine levels .

- Analytical Techniques : A gas chromatography-mass spectrometry (GC-MS) method has been developed to identify and quantify the presence of thiazinane derivatives in human urine, demonstrating the compound's relevance in clinical settings .

- Potential Therapeutic Applications : Ongoing research explores the compound's role in reducing homocysteine levels, which may have beneficial effects on cardiovascular health and neuroprotection .

Case Study 1: Cardiovascular Health

A study investigated the effects of thiazinane derivatives on plasma homocysteine levels in patients with cardiovascular disease. Results indicated that administration of this compound led to a significant reduction in plasma homocysteine concentrations over a 12-week period. This reduction correlated with improved endothelial function and reduced arterial stiffness.

Case Study 2: Neurodegenerative Disorders

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer's disease. Treatment with thiazinane derivatives resulted in decreased levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests. These findings support further exploration into its potential as a therapeutic agent for neurodegenerative conditions.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 1,3-Thiazinane-4-carboxylic acid | Thiazinane | Reduces homocysteine levels |

| Thiazolidine-2-carboxylic acid | Thiazolidine | Antioxidant properties |

| 2-(4-Pyrimidinyl)-1,3-thiazole-4-carboxylic acid | Thiazole | Antimicrobial activity |

Eigenschaften

IUPAC Name |

1,3-thiazinane-4-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS.C2HF3O2/c6-5(8)4-1-2-9-3-7-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNNNJWGGMJPKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.